molecular formula C18H18N4 B561888 5-Amino-3-(1-naphthyl)-4-cyano-1-tert-butylpyrazole CAS No. 221243-34-1

5-Amino-3-(1-naphthyl)-4-cyano-1-tert-butylpyrazole

Cat. No.: B561888
CAS No.: 221243-34-1
M. Wt: 290.37
InChI Key: VQIRZHRXSCWFNN-UHFFFAOYSA-N
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Description

5-Amino-3-(1-naphthyl)-4-cyano-1-tert-butylpyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered rings containing two nitrogen atoms at adjacent positions This particular compound is characterized by the presence of an amino group, a naphthyl group, a cyano group, and a tert-butyl group attached to the pyrazole ring

Scientific Research Applications

5-Amino-3-(1-naphthyl)-4-cyano-1-tert-butylpyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate and in drug discovery.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(1-naphthyl)-4-cyano-1-tert-butylpyrazole typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate hydrazine derivatives with α,β-unsaturated nitriles under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the pyrazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(1-naphthyl)-4-cyano-1-tert-butylpyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 5-Amino-3-(1-naphthyl)-4-cyano-1-tert-butylpyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-(1-naphthyl)-4-cyano-1-cyclohexylpyrazole
  • 5-Amino-3-(1-naphthyl)-4-cyano-1-methylpyrazole
  • 5-Amino-3-(1-naphthyl)-4-cyano-1-phenylpyrazole

Uniqueness

5-Amino-3-(1-naphthyl)-4-cyano-1-tert-butylpyrazole is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and interactions. This structural feature can affect its solubility, stability, and overall chemical behavior, distinguishing it from other similar compounds.

Properties

IUPAC Name

5-amino-1-tert-butyl-3-naphthalen-1-ylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4/c1-18(2,3)22-17(20)15(11-19)16(21-22)14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIRZHRXSCWFNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C(C(=N1)C2=CC=CC3=CC=CC=C32)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90694836
Record name 5-Amino-1-tert-butyl-3-(naphthalen-1-yl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221243-34-1
Record name 5-Amino-1-tert-butyl-3-(naphthalen-1-yl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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